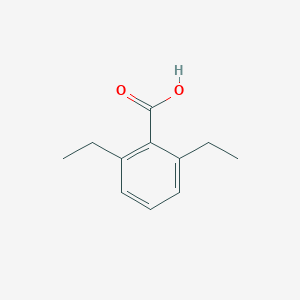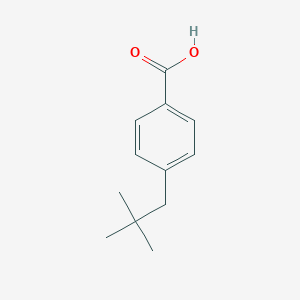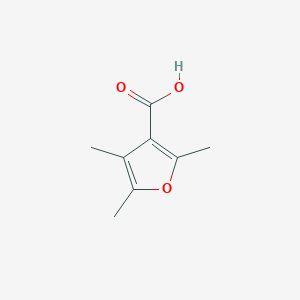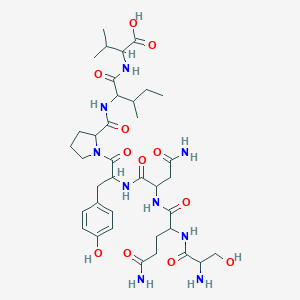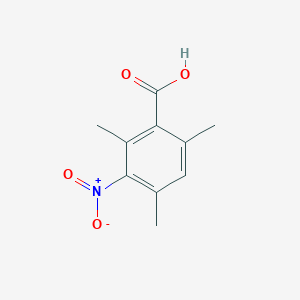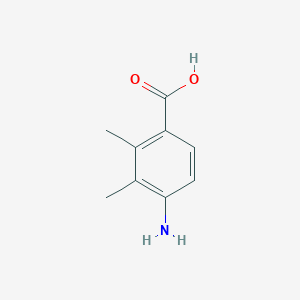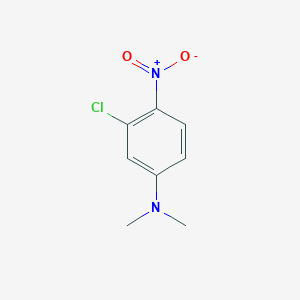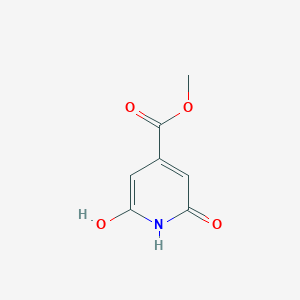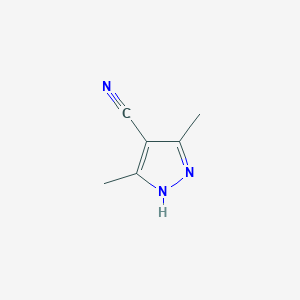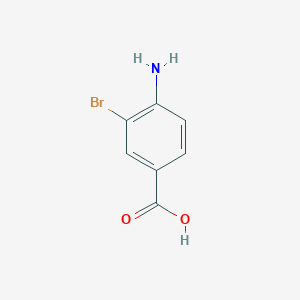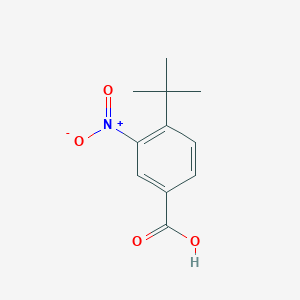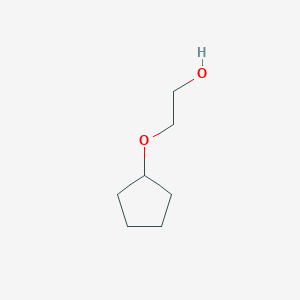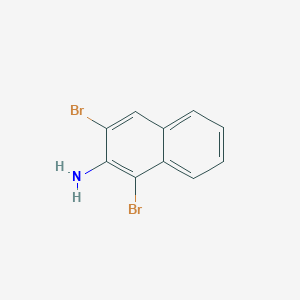
1,3-Dibromonaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromonaphthalen-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 1,3-Dibromonaphthalen-2-amine is not fully understood, but it is believed to involve the interaction with specific receptors in the body. This compound has been shown to have activity at both the dopamine and serotonin receptors, which are involved in a variety of physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Dibromonaphthalen-2-amine can have a variety of biochemical and physiological effects. This compound has been shown to have potential as an anti-cancer agent, as well as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dibromonaphthalen-2-amine in lab experiments is its unique structure and properties, which make it a promising candidate for a variety of research applications. However, one limitation is the potential toxicity of this compound, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1,3-Dibromonaphthalen-2-amine. One area of interest is in the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1,3-Dibromonaphthalen-2-amine can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1,3-dibromonaphthalene with an amine, such as 2-aminopyridine, in the presence of a catalyst. This method has been shown to yield high purity and yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromonaphthalen-2-amine has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and therapies for various diseases, including cancer and neurological disorders. This compound has been shown to have potential as a drug candidate due to its ability to interact with specific receptors in the body.
Eigenschaften
CAS-Nummer |
54288-95-8 |
|---|---|
Produktname |
1,3-Dibromonaphthalen-2-amine |
Molekularformel |
C10H7Br2N |
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
1,3-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H,13H2 |
InChI-Schlüssel |
QXQLGCVWRCXDKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
Andere CAS-Nummern |
54288-95-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



